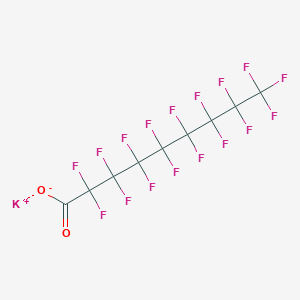

Potassium perfluorononanoate

概要

説明

Potassium perfluorononanoate is a synthetic compound belonging to the class of perfluorinated carboxylates. It is known for its unique properties, such as high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. This compound is widely used in various industrial applications, including as a surfactant and in the production of fluoropolymers .

作用機序

Target of Action

Potassium perfluorononanoate, also known as perfluorononanoic acid (PFNA), is a synthetic perfluorinated carboxylic acid and fluorosurfactant . The primary target of PFNA is the nuclear receptor PPARα . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

PFNA interacts with its primary target, PPARα, leading to its activation . This activation triggers a series of downstream effects, including major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . Other putative mechanisms for PFNA include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .

Biochemical Pathways

PFNA affects several biochemical pathways. One of the key pathways influenced by PFNA is the hypothalamus–pituitary–thyroid axis . Alterations in this pathway can lead to changes in thyroid hormone synthesis and metabolism . Additionally, PFNA can induce changes in the MAPK signaling pathway, which is crucial for cellular responses to various stimuli .

Pharmacokinetics

This stability suggests that once absorbed, PFNA may persist in the body for a long time, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of PFNA’s action are diverse. For instance, PFNA can cause significant changes in the thyroid follicles of male zebrafish, including histological changes and elevated plasma T3 levels . In the liver, the abundance of gene transcript encoding the protein transthyretin (TTR) was significantly induced, while the expression of UDP-glucuronosyltransferases was inhibited . These changes can disrupt normal cellular function and lead to various toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFNA. For example, the presence of other contaminants in the environment can potentially interact with PFNA, affecting its bioavailability and toxicity . Furthermore, the pH and temperature of the environment can influence the stability and reactivity of PFNA . It’s also important to note that PFNA is an environmental contaminant found in people and wildlife along with PFOS and PFOA , suggesting that its action can be influenced by the presence of these other compounds.

準備方法

Synthetic Routes and Reaction Conditions: Potassium perfluorononanoate can be synthesized through the hydrolysis of phenylsulfonates with potassium hydroxide in an ethanol/water mixture. To avoid the byproduct phenol, the synthesis method can be optimized by replacing phenylvinylsulfonate with ethyl vinylsulfonate .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. It can also be synthesized by the carboxylation of F(CF₂)₈I .

化学反応の分析

Types of Reactions: Potassium perfluorononanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorononanoic acid.

Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the carboxylate group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Oxidation: Perfluorononanoic acid.

Substitution: Various substituted perfluorononanoates depending on the nucleophile used.

科学的研究の応用

Potassium perfluorononanoate has a wide range of applications in scientific research:

類似化合物との比較

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorononanoic acid (PFNA)

Comparison: Potassium perfluorononanoate is unique due to its potassium salt form, which enhances its solubility in water compared to its acid counterparts like perfluorononanoic acid. Unlike PFOA and PFOS, which have been restricted due to their bioaccumulative properties, this compound is considered a potential non-bioaccumulable alternative .

生物活性

Potassium perfluorononanoate (PFNA) is a perfluoroalkyl substance (PFAS) recognized for its widespread environmental presence and potential biological effects. PFAS compounds, including PFNA, are known for their persistence in the environment and bioaccumulation in living organisms. This article focuses on the biological activity of this compound, examining its toxicological effects, mechanisms of action, and implications for human health.

- Chemical Name : this compound

- CAS Number : 21049-38-7

- Molecular Formula : C9F17KO2S

- Structure : Characterized by a perfluorinated carbon chain, which contributes to its unique chemical behavior and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits significant biological activity, particularly concerning its toxicity. Here are key findings from various studies:

1. Toxic Effects on Organ Systems

- Liver and Kidney : Exposure to PFNA has been associated with liver enlargement and kidney damage in animal models. Studies show that PFAS compounds can lead to hepatocellular hypertrophy and alterations in kidney function, which may result in chronic renal disease .

- Metabolic Disruption : PFNA exposure is linked to disturbances in glucose and amino acid metabolism, indicating potential risks for metabolic disorders .

2. Carcinogenic Potential

- Epidemiological studies have suggested a correlation between PFAS exposure and increased cancer risk, particularly for liver and kidney tumors in rodent models . The mechanisms may involve the activation of nuclear receptors that regulate cell proliferation and apoptosis.

The biological activity of this compound is primarily mediated through its interactions with cellular components:

- Peroxisome Proliferator-Activated Receptors (PPARs) : PFNA acts as a ligand for PPARα, influencing lipid metabolism and potentially leading to liver toxicity through enhanced peroxisomal β-oxidation .

- Immune System Modulation : Studies have reported that PFAS compounds can impair immune responses by affecting lymphocyte function and cytokine production . This immunotoxicity raises concerns about increased susceptibility to infections and diseases.

Case Studies

Several case studies highlight the biological effects of this compound:

Environmental Impact

This compound is persistent in the environment, leading to widespread contamination of water sources. Its resistance to degradation poses long-term ecological risks, affecting wildlife health and biodiversity.

特性

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGFBXHIFWZSIJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896634 | |

| Record name | Potassium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-38-7 | |

| Record name | Potassium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。